molecular formula C21H17N3O5 B12194231 (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione

Cat. No.: B12194231
M. Wt: 391.4 g/mol
InChI Key: ZKNYGMNLZYXFEC-HTXNQAPBSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a hydroxy group, a methoxybenzoyl group, an oxazole ring, a pyridine ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrrolone core through cyclization reactions.
  • Introduction of the oxazole ring via condensation reactions.
  • Attachment of the methoxybenzoyl group through acylation reactions.
  • Addition of the hydroxy group through hydroxylation reactions.
  • Incorporation of the pyridine ring through coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The methoxybenzoyl group can be reduced to a methoxyphenyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methoxyphenyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in drug discovery and development.
  • Investigated for its biological activity and interactions with biomolecules.

Medicine

  • Explored as a potential therapeutic agent for various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Potential use in the development of advanced materials.
  • Investigated for its properties as a catalyst or reagent in industrial processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other compounds that have similar functional groups or structural features, such as:
    • 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one analogs.
    • Compounds with pyrrolone cores.
    • Compounds with oxazole rings.
    • Compounds with methoxybenzoyl groups.

Uniqueness

  • The unique combination of functional groups in 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H17N3O5/c1-12-11-16(23-29-12)24-18(13-7-9-22-10-8-13)17(20(26)21(24)27)19(25)14-3-5-15(28-2)6-4-14/h3-11,18,25H,1-2H3/b19-17+

InChI Key

ZKNYGMNLZYXFEC-HTXNQAPBSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=NC=C4

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=NC=C4

Origin of Product

United States

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